molecular formula C34H46N4O6S B549363 (2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid CAS No. 83420-94-4

(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

Cat. No. B549363
CAS RN: 83420-94-4
M. Wt: 638.8 g/mol
InChI Key: CZRZYRKTYLLLRL-DTXPUJKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ICI 154129, a peptide analog, is a selective δ opioid antagonist.

Scientific Research Applications

Computational Peptidology and Chemical Reactivity

A study conducted by Flores-Holguín, Frau, and Glossman-Mitnik (2019) in "ACS Omega" utilized conceptual density functional theory for the calculation of molecular properties and structures of a group of new antifungal tripeptides, including variations similar to the compound . This approach helped in predicting pKa values and bioactivity scores, providing valuable insights for drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Synthesis of Constituent Amino Acids in AM-Toxins

Shimohigashi, Lee, and Izumiya (1976) in the "Bulletin of the Chemical Society of Japan" described the preparation of L-forms of various 2-amino-5-aryl pentanoic acids, which are constituents in AM-toxins. The study presents a procedure for the synthesis and resolution of these compounds, which could be relevant for the study of the compound (Shimohigashi, Lee, & Izumiya, 1976).

Antioxidant, Anti-inflammatory, and Antiulcer Activity

Subudhi and Sahoo (2011) in "Chemical & Pharmaceutical Bulletin" synthesized novel compounds similar to the one and evaluated them for their antioxidant, anti-inflammatory, and antiulcer activities. This study provides insight into the potential therapeutic applications of such compounds (Subudhi & Sahoo, 2011).

Asymmetric Synthesis of Fluorinated l-Tyrosine and Meta-l-Tyrosines

A study by Monclus, Masson, and Luxen (1995) in the "Journal of Fluorine Chemistry" described an asymmetric synthesis process for compounds including (2S)-2-amino-3-(4-fluoro-3-hydroxyphenyl) propanoic acid. This process provides a methodology that could be applicable for synthesizing variations of the compound (Monclus, Masson, & Luxen, 1995).

Volumetric and Conductometric Behavior of Glycyl Dipeptides

Yan, Zhang, Li, and Wang (2010) in the "Journal of Chemical & Engineering Data" studied the behavior of glycyl dipeptides, including compounds similar to the one , with sodium dodecyl sulfate. This research is significant for understanding the interactions of such compounds in aqueous solutions (Yan, Zhang, Li, & Wang, 2010).

Practical Synthesis of Key Components of HIV Protease Inhibitors

Shibata, Itoh, and Terashima (1998) in "Chemical & Pharmaceutical Bulletin" achieved a synthesis of a key component for HIV protease inhibitors, offering an insight into the synthesis processes that could be relevant for the compound (Shibata, Itoh, & Terashima, 1998).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H46N4O6S/c1-5-17-38(18-6-2)29(21-26-12-14-27(39)15-13-26)32(41)36-23-31(40)35-16-19-45-30(22-25-10-8-7-9-11-25)33(42)37-28(34(43)44)20-24(3)4/h5-15,24,28-30,39H,1-2,16-23H2,3-4H3,(H,35,40)(H,36,41)(H,37,42)(H,43,44)/t28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRZYRKTYLLLRL-DTXPUJKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)SCCNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)SCCNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H46N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00232349
Record name ICI 154129
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

638.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

CAS RN

83420-94-4
Record name ICI 154129
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083420944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ICI 154129
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00232349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ICI-154129
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97BUE7NR2M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Reactant of Route 2
(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Reactant of Route 3
(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Reactant of Route 5
(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Reactant of Route 6
(2S)-2-[[(2S)-2-[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]ethylsulfanyl]-3-phenylpropanoyl]amino]-4-methylpentanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.